4-(2-Fluorobenzoyl)-2-propylphenol
Description
4-(2-Fluorobenzoyl)-2-propylphenol is a fluorinated aromatic compound characterized by a phenol core substituted with a 2-fluorobenzoyl group at the 4-position and a propyl chain at the 2-position. The 2-fluorobenzoyl moiety is notable for its electron-withdrawing effects, which can influence reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2-fluorophenyl)-(4-hydroxy-3-propylphenyl)methanone |
InChI |
InChI=1S/C16H15FO2/c1-2-5-11-10-12(8-9-15(11)18)16(19)13-6-3-4-7-14(13)17/h3-4,6-10,18H,2,5H2,1H3 |
InChI Key |
DEATYYLYGQSACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Observations:
Core Structure Variability: The target compound’s phenol core contrasts with spirocyclic (), pyrrolone (), and isoxazole () systems. These differences impact solubility, metabolic stability, and target selectivity.
Substituent Effects :
- The 2-propyl group in the target compound may enhance lipophilicity compared to morpholinylpropyl () or ethyl ester () substituents, which introduce polar or hydrolyzable groups.
- The 2-fluorobenzoyl group is conserved across analogs, suggesting a shared role in modulating electronic properties or serving as a bioisostere for other aryl ketones.
Functional Group Implications :
- Carboxylic acid () and ester () groups enable divergent reactivity, such as salt formation or hydrolysis, which are absent in the target compound .
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